2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile
Overview
Description
2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that belongs to the pyrrole family. This compound is characterized by its complex structure, which includes an amino group, a benzyl group, and two phenyl groups attached to a pyrrole ring with a carbonitrile group at the third position. It has a molecular formula of C24H19N3 and a molecular weight of 349.43 g/mol .
Mechanism of Action
Target of Action
The primary targets of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile are the three main subclasses of metallo-β-lactamases (MBLs), namely IMP-1 (representing the B1 subgroup), CphA (B2), and AIM-1 (B3) . These enzymes play a crucial role in antibiotic resistance, as they can hydrolyze a broad spectrum of β-lactam antibiotics.
Mode of Action
The compound interacts with its targets (MBLs) by inhibiting their activity . The 3-carbonitrile group, vicinal 4,5-diphenyl, and N-benzyl side chains of the pyrrole are important for the inhibitory potencies of these compounds .
Result of Action
The primary result of the compound’s action is the inhibition of MBLs . This inhibition disrupts the bacterial resistance mechanism against β-lactam antibiotics, potentially
Biochemical Analysis
Biochemical Properties
2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain kinases, thereby modulating their phosphorylation activity. This interaction can lead to alterations in signal transduction pathways, affecting cellular responses . Additionally, the compound can interact with nucleic acids, potentially influencing gene expression and protein synthesis.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to impact cell signaling pathways, particularly those involved in cell growth and apoptosis. By modulating the activity of key signaling molecules, this compound can influence cell proliferation and survival . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in enzyme conformation and function, ultimately affecting cellular processes. Additionally, the compound can influence gene expression by interacting with DNA and RNA, leading to changes in transcription and translation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and influencing cell signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s metabolism can also influence its efficacy and toxicity, as the metabolites may have different biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to different cellular compartments, influencing its activity and function. The distribution of the compound within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall function. For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, affecting gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . This reaction leads to the formation of the pyrrole derivative.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrole derivatives, while substitution reactions can introduce various functional groups to the pyrrole ring.
Scientific Research Applications
2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials and chemical products.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carboxamide
- 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carboxylate
- 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-thiol
Uniqueness
2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile is unique due to its carbonitrile group at the third position, which imparts distinct chemical properties and reactivity compared to its analogs
Properties
IUPAC Name |
2-amino-1-benzyl-4,5-diphenylpyrrole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3/c25-16-21-22(19-12-6-2-7-13-19)23(20-14-8-3-9-15-20)27(24(21)26)17-18-10-4-1-5-11-18/h1-15H,17,26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIMOGHICAZEKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=C2N)C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377471 | |
Record name | 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55817-67-9 | |
Record name | 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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